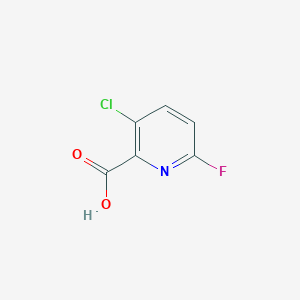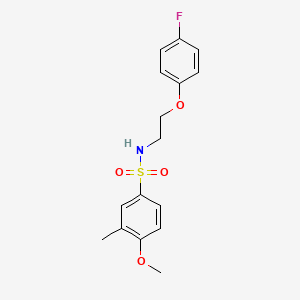
3-Chlor-6-fluor-pyridin-2-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinecarboxylic acid, 3-chloro-6-fluoro- is a chemical compound that is of interest in pharmaceutical research due to its potential as an intermediate in the synthesis of various drugs. The compound contains a pyridine ring, which is a common structure in many pharmaceuticals, and is substituted with chloro and fluoro groups at the 3 and 6 positions, respectively, along with a carboxylic acid group.
Synthesis Analysis
The synthesis of related compounds has been explored in recent studies. One paper describes a practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid, which is a key pharmaceutical intermediate. The process involves a palladium-catalyzed cyanation/reduction sequence and a regioselective chlorination of 7-azaindole via the N-oxide. A selective monodechlorination of 2,6-dichloro-5-fluoronicotinic acid was also developed to afford the desired nicotinic acid . Another study reports an improved process for the preparation of pyridine 2,6-dichloro-5-fluoro-3-carboxylic acid, which is closely related to the compound of interest. This synthesis starts with ethyl formate, ethyl fluoroacetate, and cyanoacetamide and involves a conversion using phosphorus oxychloride and phosphorus pentachloride in the presence of triethylamine, followed by acid hydrolysis .
Molecular Structure Analysis
The molecular structure of 2-Pyridinecarboxylic acid, 3-chloro-6-fluoro- includes a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. The presence of substituents such as chloro and fluoro groups can significantly affect the electronic properties of the molecule, potentially influencing its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactions involving 2-Pyridinecarboxylic acid, 3-chloro-6-fluoro- would likely be influenced by the electron-withdrawing effects of the chloro and fluoro substituents. These effects can make the carboxylic acid group more reactive towards condensation reactions with amines or alcohols. The halogen substituents may also undergo substitution reactions under appropriate conditions, which can be useful in further functionalizing the molecule for pharmaceutical applications.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-Pyridinecarboxylic acid, 3-chloro-6-fluoro- are not detailed in the provided papers, we can infer that the compound would exhibit properties typical of halogenated aromatic carboxylic acids. These might include moderate solubility in polar solvents, the potential for hydrogen bonding due to the carboxylic acid group, and a relatively high melting point. The presence of halogens could also affect the compound's stability and reactivity.
Wissenschaftliche Forschungsanwendungen
- Florpyrauxifen-Benzyl, ein Derivat dieser Verbindung, wurde von der EPA für die aquatische Verwendung zugelassen. Es dient als Herbizid und zielt auf bestimmte Unkräuter in aquatischen Umgebungen . Forscher untersuchen seine Wirksamkeit bei der Kontrolle des unerwünschten Pflanzenwachstums in Gewässern.
- Wissenschaftler haben neue Polyimide synthetisiert, die Pyridin-enthaltende aromatische Dianhydridmonomere verwenden, die von verwandten Pyridinverbindungen abgeleitet sind. Diese Polyimide zeigen hervorragende thermische Stabilität und mechanische Eigenschaften, was sie zu vielversprechenden Kandidaten für Hochleistungsmaterialien macht. Die Erforschung ihrer Anwendungen in Beschichtungen, Filmen und Verbundwerkstoffen ist im Gange.
Pflanzenschutzmittel und Herbizide
Polymerkunde
Wirkmechanismus
Target of Action
It is known that similar compounds, such as synthetic auxins, target plant growth hormones .
Mode of Action
It can be inferred from related compounds that it may mimic the plant growth hormone auxin . This causes excessive elongation of plant cells, which ultimately leads to the death of the plant .
Biochemical Pathways
Based on its potential auxin-like activity, it can be inferred that it may affect the auxin signaling pathway, leading to abnormal cell growth and plant death .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that it causes excessive elongation of plant cells, leading to abnormal growth and ultimately plant death .
Biochemische Analyse
Biochemical Properties
It’s structurally similar to picolinic acid, which has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects .
Cellular Effects
It’s structurally similar to picolinic acid, which has been suggested to assist in the absorption of zinc (II) ions and other divalent or trivalent ions through the small intestine .
Eigenschaften
IUPAC Name |
3-chloro-6-fluoropyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO2/c7-3-1-2-4(8)9-5(3)6(10)11/h1-2H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZBIPZNHBOIDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-phenyl-5-sulfanyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2509772.png)

![4-acetyl-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2509778.png)

![2-Bicyclo[2.1.1]hexanylmethanol](/img/structure/B2509781.png)


![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2509786.png)

![1-[1-(3-Chloropyridin-4-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2509789.png)

![N-[2-Methyl-1-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]prop-2-enamide](/img/structure/B2509792.png)
